molecular formula C22H22FN5O7 B560191 Zoliflodacin CAS No. 1620458-09-4

Zoliflodacin

Cat. No. B560191
CAS RN: 1620458-09-4
M. Wt: 487.44
InChI Key: ZSWMIFNWDQEXDT-ZESJGQACSA-N
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Description

Zoliflodacin (development codes AZD0914 and ETX0914) is an experimental antibiotic that is being studied for the treatment of infection with Neisseria gonorrhoeae (gonorrhea). It has a novel mechanism of action which involves inhibition of bacterial type II topoisomerases .


Synthesis Analysis

Zoliflodacin is a derivative of spiro(isoxazolo[4,5-g][oxazino[4,3-a]quinolinepyrimidine)trione . The compound PNU-286607, a progenitor of Zoliflodacin, was discovered in a high-throughput screen for compounds with antibiotic activity . Subsequent research led to the discovery that the nitroaromatic in PNU-286607 could be replaced with a fused benzisoxazole ring .


Chemical Reactions Analysis

Zoliflodacin functions by inhibiting DNA gyrase, an enzyme necessary to separate bacterial DNA, thereby inhibiting cell replication .


Physical And Chemical Properties Analysis

Zoliflodacin has a molecular formula of C22H22FN5O7 and a molecular weight of 487.4 g/mol . It is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours .

Scientific Research Applications

Treatment of Uncomplicated Urogenital Gonorrhea

Zoliflodacin has shown promising results as a novel oral antibiotic for the treatment of uncomplicated urogenital gonorrhea. In a Phase 3 non-inferiority clinical trial, it was found to be as safe and effective as the standard therapy . This is particularly significant given the increasing antimicrobial resistance observed in Neisseria gonorrhoeae.

Addressing Antimicrobial Resistance (AMR)

The development of Zoliflodacin represents a significant step in combating AMR. It is active against multidrug-resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin, without showing cross-resistance with other antibiotics .

Alternative to Intramuscular Injections

Zoliflodacin offers a more patient-friendly alternative to the current standard treatment for gonorrhea, which requires an intramuscular injection. Its oral administration could improve patient compliance and treatment accessibility .

Public-Private Partnership Model for Antibiotic Development

The development process of Zoliflodacin exemplifies a successful public-private partnership model. This collaborative approach could pave the way for future antibiotic research and development, especially for addressing WHO priority pathogens .

Impact on Global Sexual Health

Given the global prevalence of gonorrhea and the serious health consequences of untreated infections, Zoliflodacin has the potential to make a significant impact on sexual health worldwide. Its development is a testament to the importance of addressing global health burdens through scientific innovation .

Cost-Effective and Responsible Use of Donor Funds

The research and development of Zoliflodacin demonstrate a cost-effective use of funds, which is crucial for the responsible allocation of resources in public health initiatives. This aspect is particularly important when considering the economic constraints of healthcare systems worldwide .

Mechanism of Action

Target of Action

Zoliflodacin primarily targets bacterial type II topoisomerases . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibiotics .

Mode of Action

Zoliflodacin functions by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits the activity of the enzyme, thereby preventing the separation of bacterial DNA and inhibiting cell replication .

Biochemical Pathways

Zoliflodacin’s action on bacterial type II topoisomerases disrupts DNA biosynthesis, leading to the accumulation of double-strand cleavages in bacteria . This disruption of the DNA replication process effectively halts the growth and proliferation of the bacteria .

Pharmacokinetics

Zoliflodacin is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . Exposure increases dose proportionally up to 800mg and less than dose proportionally between 800 and 4,000mg . Urinary excretion of unchanged zoliflodacin is less than 5.0% of the total dose . In the fed state, absorption is delayed (Tmax, 4 hours), accompanied by an increase in the area under the concentration-time curve (AUC) at 1,500- and 3,000-mg doses . A total of 97.8% of the administered radioactivity is recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .

Result of Action

The inhibition of DNA gyrase by zoliflodacin results in the prevention of bacterial DNA separation, thereby inhibiting cell replication . This leads to the effective halting of bacterial growth and proliferation .

Action Environment

Zoliflodacin has been found to be effective against both Gram-positive and fastidious Gram-negative bacteria . It has shown in vitro activity against multidrug-resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin, with no cross-resistance with other antibiotics . The effectiveness of zoliflodacin can be influenced by factors such as the presence of other antibiotics, as it has been found to have synergistic effects with certain antibiotics .

Safety and Hazards

In preclinical studies, a wide safety margin supported progression to phase 1 studies in healthy volunteers, which showed linear pharmacokinetics, good oral bioavailability, and no significant safety findings .

Future Directions

Zoliflodacin is currently being studied in a global phase 3 clinical trial . It represents a promising new oral therapy for drug-resistant infections caused by N. gonorrheae . The development of Zoliflodacin represents a new model for antibiotic development, which could make it widely accessible and prevent widespread drug resistance .

properties

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028418
Record name Zoliflodacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zoliflodacin

CAS RN

1620458-09-4
Record name (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione
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Record name Zoliflodacin [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoliflodacin
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zoliflodacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLIFLODACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the mechanism of action of Zoliflodacin?

A: Zoliflodacin inhibits bacterial DNA biosynthesis by targeting DNA gyrase B (GyrB) [, , , , , ]. It stabilizes DNA cleavage complexes formed by bacterial type II topoisomerases, ultimately leading to the accumulation of double-strand breaks in bacterial DNA [, , ]. This bactericidal action is distinct from fluoroquinolones, offering a potential advantage against resistant strains [].

Q2: How does Zoliflodacin interact with its target, GyrB?

A: X-ray crystallography reveals that Zoliflodacin binds to a distinct site on GyrB within the DNA cleavage site, sterically hindering DNA religation [, ]. This interaction does not involve the water-metal ion bridge used by fluoroquinolones, potentially making target-mediated resistance development less likely [].

Q3: What is the molecular formula and weight of Zoliflodacin?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Zoliflodacin.

Q4: Is there any available spectroscopic data for Zoliflodacin?

A4: The provided papers primarily focus on Zoliflodacin's biological activity and do not present detailed spectroscopic data.

Q5: What is the absorption profile of Zoliflodacin?

A: Zoliflodacin demonstrates good oral bioavailability with rapid absorption. [] When administered in the fasted state, peak serum concentrations are achieved between 1.5 and 2.3 hours [].

Q6: How is Zoliflodacin metabolized and excreted?

A: Zoliflodacin is primarily metabolized and excreted in feces, with urinary excretion accounting for less than 5% of the administered dose []. The major route of clearance is fecal elimination of metabolites, with unchanged drug representing a minor proportion in urine [].

Q7: Have any PK/PD studies been conducted to determine optimal dosing regimens?

A: Yes, PK/PD studies using a hollow fiber infection model (HFIM) for Staphylococcus aureus have identified fAUC/MIC as the best correlate for efficacy []. This data, along with unbound drug exposure from mouse thigh infection models, informed dose selection for clinical trials against Neisseria gonorrhoeae [].

Q8: What is the in vitro activity of Zoliflodacin against Neisseria gonorrhoeae?

A: Zoliflodacin displays potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains [, , , , , ]. Minimum inhibitory concentrations (MICs) range from ≤0.002 to 0.25 µg/mL, highlighting its efficacy against susceptible and resistant isolates [, , , ].

Q9: How effective is Zoliflodacin in eradicating N. gonorrhoeae infections in preclinical models?

A: Dynamic in vitro HFIM studies have demonstrated that Zoliflodacin effectively kills N. gonorrhoeae, including extensively drug-resistant strains [, ]. Single oral doses above 2 g successfully eradicated both susceptible and ceftriaxone-resistant strains in these models [].

Q10: What are the known mechanisms of resistance to Zoliflodacin in N. gonorrhoeae?

A: Resistance to Zoliflodacin is primarily mediated by mutations in the gyrB gene, specifically D429N, K450T, and K450N [, ]. These mutations result in elevated Zoliflodacin MICs [, , ]. Additionally, a gyrA F91S reversion in a ciprofloxacin non-susceptible lineage was associated with increased zoliflodacin resistance [].

Q11: Is there any cross-resistance between Zoliflodacin and other antibiotic classes used to treat N. gonorrhoeae?

A: Notably, Zoliflodacin shows no cross-resistance with other antimicrobials currently or previously used to treat gonorrhea, including ceftriaxone, cefixime, azithromycin, ciprofloxacin, and spectinomycin [, , , ]. This absence of cross-resistance makes it a promising candidate for treating multidrug-resistant gonorrhea.

Q12: What are the key areas for future research on Zoliflodacin?

A12: Further research should focus on:

  • Surveillance for the emergence and spread of Zoliflodacin resistance, particularly mutations in gyrB and potential HGT events [, , , ].
  • Optimizing Zoliflodacin dosing regimens for various N. gonorrhoeae infection sites, especially pharyngeal infections where efficacy appears lower [, , ].
  • Evaluating Zoliflodacin's potential for treating other infections, such as Mycoplasma genitalium and Helicobacter pylori, where it has shown promising in vitro activity [, ].
  • Investigating combination therapies with existing or novel antimicrobials to further enhance efficacy and suppress resistance development [, ].

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